molecular formula C14H12O B6328992 3-Methyl-biphenyl-4-carboxaldehyde CAS No. 1071024-65-1

3-Methyl-biphenyl-4-carboxaldehyde

Cat. No.: B6328992
CAS No.: 1071024-65-1
M. Wt: 196.24 g/mol
InChI Key: LQTGMJXOYPYLRK-UHFFFAOYSA-N
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Description

3-Methyl-biphenyl-4-carboxaldehyde is an aromatic aldehyde compound with the molecular formula C14H12O It consists of a biphenyl structure with a methyl group attached to the third carbon and an aldehyde group attached to the fourth carbon of the biphenyl ring

Mechanism of Action

Target of Action

It’s worth noting that many aromatic compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 3-Methyl-biphenyl-4-carboxaldehyde.

Mode of Action

The exact mode of action of this compound remains unclear due to the lack of specific studies on this compound. It’s known that many bioactive aromatic compounds interact with their targets by forming covalent bonds, hydrogen bonds, or through π-π stacking interactions .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. It’s worth noting that many aromatic compounds are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a variety of biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-biphenyl-4-carboxaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbiphenyl with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the oxidation of 3-methylbiphenyl-4-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide. This method provides a straightforward route to the aldehyde with high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and consistency in product quality. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the oxidation process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-biphenyl-4-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 3-Methyl-biphenyl-4-carboxylic acid.

    Reduction: 3-Methyl-biphenyl-4-methanol.

    Substitution: Various halogenated derivatives of this compound.

Scientific Research Applications

3-Methyl-biphenyl-4-carboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-biphenyl-4-carboxaldehyde: Similar structure but with the methyl group attached to the fourth carbon instead of the third.

    3-Methyl-biphenyl-3-carboxaldehyde: Similar structure but with the aldehyde group attached to the third carbon instead of the fourth.

    Biphenyl-4-carboxaldehyde: Lacks the methyl group, providing a simpler structure.

Uniqueness

3-Methyl-biphenyl-4-carboxaldehyde is unique due to the specific positioning of the methyl and aldehyde groups on the biphenyl ring. This arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted synthesis and applications.

Properties

IUPAC Name

2-methyl-4-phenylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11-9-13(7-8-14(11)10-15)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTGMJXOYPYLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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